3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione
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Overview
Description
3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione is a heterocyclic compound belonging to the bipyridine family. Bipyridines are known for their extensive applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione, characterized by the presence of two pyridine rings and a thione group, makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione typically involves the coupling of pyridine derivatives. One common method is the reaction between 2,6-dichloropyridine and 2-bromo-6-methylpyridine in the presence of a catalyst. This reaction can be carried out under various conditions, including metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling .
Industrial Production Methods: Industrial production of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, along with advanced purification techniques, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione involves its interaction with metal ions to form coordination complexes. These complexes can exhibit various biological activities, including anticancer properties. The compound’s ability to bind to DNA and proteins, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis, is a key aspect of its mechanism .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the thione group.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at different positions, used in similar applications.
6,6’-Dimethyl-2,2’-bipyridine: A closely related compound with methyl groups at the 6,6’ positions, also used as a ligand.
Uniqueness: 3,6-Dimethyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other bipyridine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3,6-dimethyl-1-pyridin-2-ylpyridine-2-thione |
InChI |
InChI=1S/C12H12N2S/c1-9-6-7-10(2)14(12(9)15)11-5-3-4-8-13-11/h3-8H,1-2H3 |
InChI Key |
HUFWHUAAOTUBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N(C1=S)C2=CC=CC=N2)C |
Origin of Product |
United States |
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